![molecular formula C12H15Cl2NO2 B2474170 2-Chloro-N-[(2-chlorophenyl)methyl]-N-(1-hydroxypropan-2-yl)acetamide CAS No. 2411312-40-6](/img/structure/B2474170.png)
2-Chloro-N-[(2-chlorophenyl)methyl]-N-(1-hydroxypropan-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-[(2-chlorophenyl)methyl]-N-(1-hydroxypropan-2-yl)acetamide, also known as CCMA, is a chemical compound that has gained significant attention in the field of scientific research. It is a white crystalline solid that is soluble in water and organic solvents. CCMA has been studied extensively due to its potential applications in various fields such as medicine, agriculture, and industry. In
Mechanism of Action
The mechanism of action of 2-Chloro-N-[(2-chlorophenyl)methyl]-N-(1-hydroxypropan-2-yl)acetamide is not fully understood. However, it has been suggested that 2-Chloro-N-[(2-chlorophenyl)methyl]-N-(1-hydroxypropan-2-yl)acetamide may act by inhibiting the activity of enzymes involved in inflammation and cancer cell growth. It may also interfere with bacterial cell wall synthesis, leading to bacterial death.
Biochemical and Physiological Effects:
2-Chloro-N-[(2-chlorophenyl)methyl]-N-(1-hydroxypropan-2-yl)acetamide has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. 2-Chloro-N-[(2-chlorophenyl)methyl]-N-(1-hydroxypropan-2-yl)acetamide has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, 2-Chloro-N-[(2-chlorophenyl)methyl]-N-(1-hydroxypropan-2-yl)acetamide has been shown to inhibit the growth of biofilms, which are communities of bacteria that are resistant to antibiotics.
Advantages and Limitations for Lab Experiments
2-Chloro-N-[(2-chlorophenyl)methyl]-N-(1-hydroxypropan-2-yl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. 2-Chloro-N-[(2-chlorophenyl)methyl]-N-(1-hydroxypropan-2-yl)acetamide is also soluble in water and organic solvents, allowing for easy preparation of solutions for experiments. However, 2-Chloro-N-[(2-chlorophenyl)methyl]-N-(1-hydroxypropan-2-yl)acetamide has some limitations. It is not very soluble in some organic solvents and may require the use of co-solvents. In addition, 2-Chloro-N-[(2-chlorophenyl)methyl]-N-(1-hydroxypropan-2-yl)acetamide may have some toxicity to cells at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 2-Chloro-N-[(2-chlorophenyl)methyl]-N-(1-hydroxypropan-2-yl)acetamide. One potential area of research is the development of 2-Chloro-N-[(2-chlorophenyl)methyl]-N-(1-hydroxypropan-2-yl)acetamide-based drugs for the treatment of cancer and inflammation. Another area of research is the study of 2-Chloro-N-[(2-chlorophenyl)methyl]-N-(1-hydroxypropan-2-yl)acetamide as a potential antibacterial agent. Further studies are needed to fully understand the mechanism of action of 2-Chloro-N-[(2-chlorophenyl)methyl]-N-(1-hydroxypropan-2-yl)acetamide and its effects on different cell types. In addition, the synthesis of 2-Chloro-N-[(2-chlorophenyl)methyl]-N-(1-hydroxypropan-2-yl)acetamide derivatives may lead to the development of more potent and selective compounds for various applications.
Conclusion:
In conclusion, 2-Chloro-N-[(2-chlorophenyl)methyl]-N-(1-hydroxypropan-2-yl)acetamide is a chemical compound that has gained significant attention in the field of scientific research. It has potential applications in medicine, agriculture, and industry. 2-Chloro-N-[(2-chlorophenyl)methyl]-N-(1-hydroxypropan-2-yl)acetamide has been studied extensively for its anti-inflammatory, anti-cancer, and anti-bacterial properties. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-Chloro-N-[(2-chlorophenyl)methyl]-N-(1-hydroxypropan-2-yl)acetamide have been discussed in this paper. Further research is needed to fully understand the potential of 2-Chloro-N-[(2-chlorophenyl)methyl]-N-(1-hydroxypropan-2-yl)acetamide for various applications.
Synthesis Methods
2-Chloro-N-[(2-chlorophenyl)methyl]-N-(1-hydroxypropan-2-yl)acetamide can be synthesized through a multistep reaction process. The first step involves the reaction of 2-chlorobenzaldehyde with chloroacetyl chloride to form 2-chloro-N-(2-chlorobenzyl)acetamide. This intermediate is then reacted with 2-propanol and sodium hydroxide to yield 2-Chloro-N-[(2-chlorophenyl)methyl]-N-(1-hydroxypropan-2-yl)acetamide. This synthesis method has been described in detail in several research papers.
Scientific Research Applications
2-Chloro-N-[(2-chlorophenyl)methyl]-N-(1-hydroxypropan-2-yl)acetamide has been found to have several potential applications in scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. 2-Chloro-N-[(2-chlorophenyl)methyl]-N-(1-hydroxypropan-2-yl)acetamide has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been found to be effective against bacterial strains such as Staphylococcus aureus and Escherichia coli.
properties
IUPAC Name |
2-chloro-N-[(2-chlorophenyl)methyl]-N-(1-hydroxypropan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO2/c1-9(8-16)15(12(17)6-13)7-10-4-2-3-5-11(10)14/h2-5,9,16H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYFVIQITWMPBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)N(CC1=CC=CC=C1Cl)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[(2-chlorophenyl)methyl]-N-(1-hydroxypropan-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1,6-dimethylpyrazolo[3,4-d]pyrimidine](/img/structure/B2474087.png)
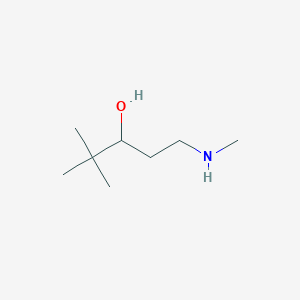
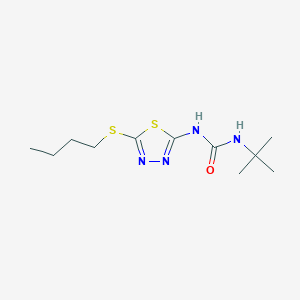
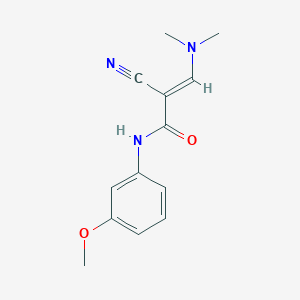
![3-methoxy-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2474097.png)

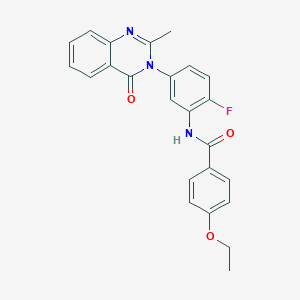
![3-Hydroxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trifluoromethyl)cyclobutane-1-carboxylic acid](/img/structure/B2474101.png)
![N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide](/img/structure/B2474102.png)
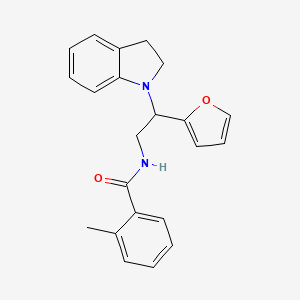
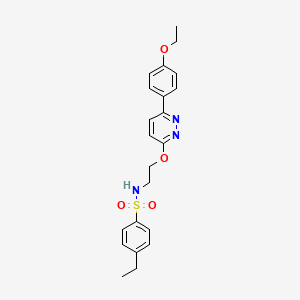
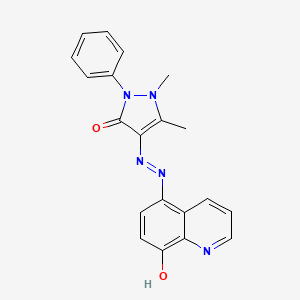
![N-(4-bromophenyl)-2-[3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
![2-methyl-N-[3-(morpholin-4-yl)propyl]-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2474110.png)